![molecular formula C17H18N2O3S B7566806 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole](/img/structure/B7566806.png)
1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole, also known as MSPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSPB is a benzimidazole derivative that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole has also been shown to inhibit the activation of NF-kappaB, a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various scientific research fields. However, 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole also has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole, including further studies on its mechanism of action and its potential applications in drug development. 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole could also be studied for its potential applications in the treatment of various diseases, including Alzheimer's disease and cancer. Additionally, further studies could be conducted to determine the optimal dosage and toxicity of 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole in various experimental models.
Conclusion
In conclusion, 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole has potential applications in drug development and the treatment of various diseases, making it a promising candidate for further studies.
合成方法
1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole can be synthesized using various methods, including the reaction of 4-methylsulfonylphenol with 3-chloropropylbenzimidazole in the presence of a base such as potassium carbonate. The reaction results in the formation of 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole, which can be purified using column chromatography. The purity and yield of 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole can be determined using various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development. 1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta plaques.
属性
IUPAC Name |
1-[3-(4-methylsulfonylphenoxy)propyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-23(20,21)15-9-7-14(8-10-15)22-12-4-11-19-13-18-16-5-2-3-6-17(16)19/h2-3,5-10,13H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEFZLDFMLNMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OCCCN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methylphenyl)methylsulfanyl]acetonitrile](/img/structure/B7566725.png)
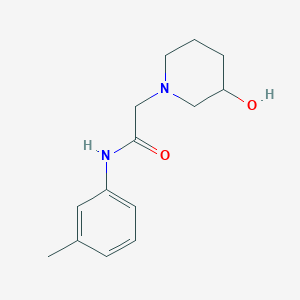
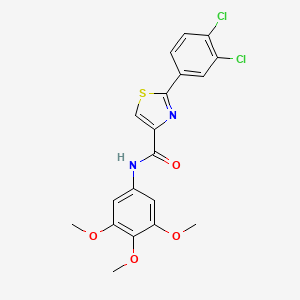
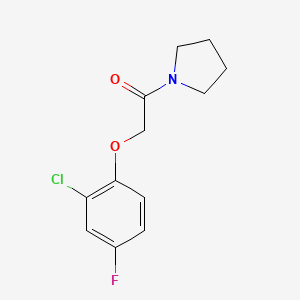
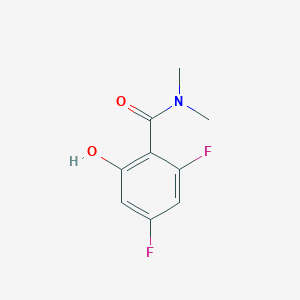
![5-(4-methoxyphenyl)-1-phenyl-N-[(1-propan-2-ylpiperidin-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B7566786.png)
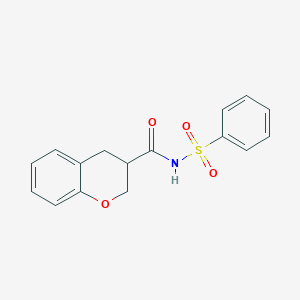
![N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7566804.png)

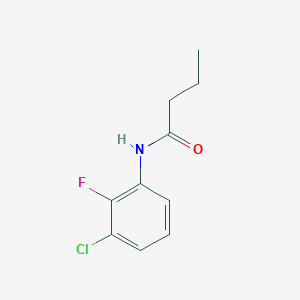
![2-[4-[3-(2-chlorophenyl)-1-methyl-4-oxo-2H-quinazolin-2-yl]phenoxy]acetamide](/img/structure/B7566829.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide](/img/structure/B7566834.png)
![3-(Azepane-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7566837.png)
